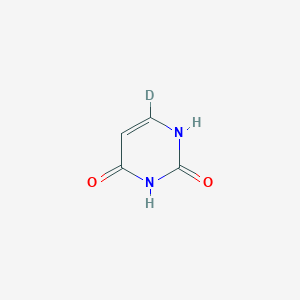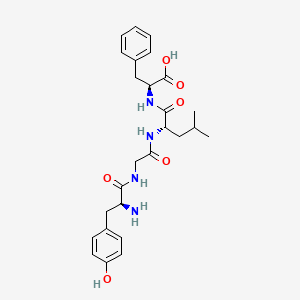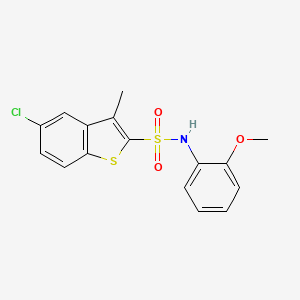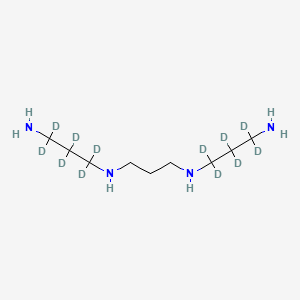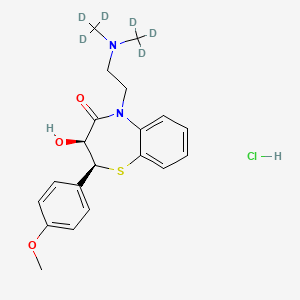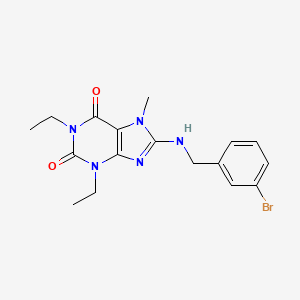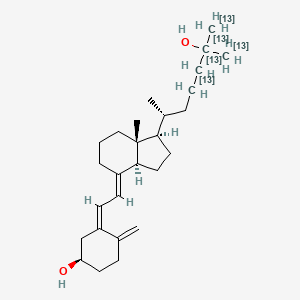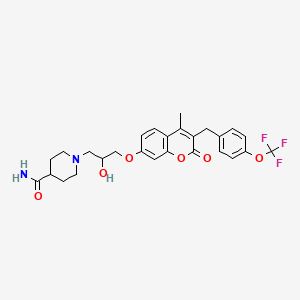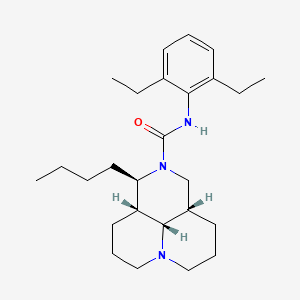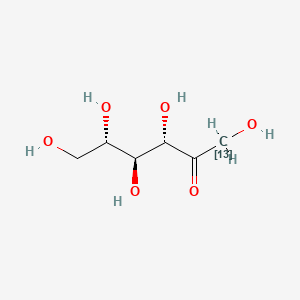
L-Psicose-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Psicose-13C is a rare sugar that is isotopically labeled with carbon-13 This compound is a stereoisomer of D-fructose and is found in very small quantities in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Psicose-13C can be synthesized through several methods. One common approach involves the isomerization of D-fructose using enzymatic or chemical methods. Enzymatic isomerization typically employs D-tagatose 3-epimerase, which converts D-fructose to L-Psicose under mild conditions . Chemical methods may involve the use of strong bases or acids to catalyze the isomerization process.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-Psicose from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps . This method offers a sustainable and efficient alternative to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
L-Psicose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield acids, while reduction reactions produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
L-Psicose-13C has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Psicose-13C involves its interaction with various metabolic pathways. It is metabolized similarly to other sugars but has unique properties due to its isotopic labeling. The carbon-13 label allows for precise tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby modulating energy production and storage .
Comparación Con Compuestos Similares
L-Psicose-13C can be compared with other rare sugars such as L-sorbose, D-tagatose, and D-allulose. While all these sugars share similar structural features, this compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in metabolic studies and isotopic labeling experiments . Additionally, this compound has distinct metabolic effects compared to its counterparts, making it a valuable tool in research .
List of Similar Compounds
- L-Sorbose
- D-Tagatose
- D-Allulose
This compound stands out among these compounds due to its unique isotopic labeling and specific applications in scientific research.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i2+1 |
Clave InChI |
BJHIKXHVCXFQLS-OVAIMRFKSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


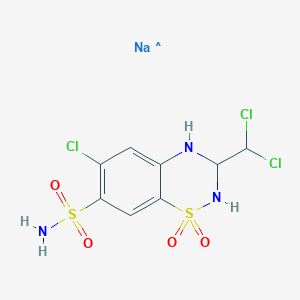
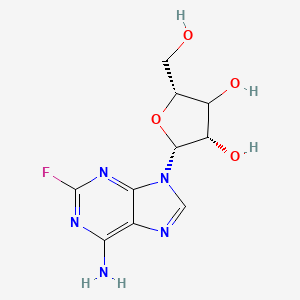
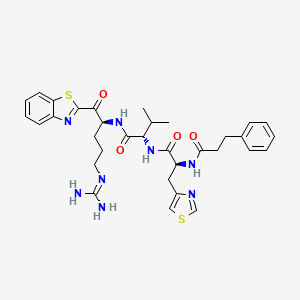
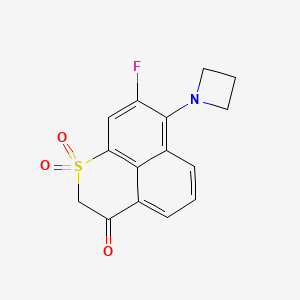
![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)
